Introduction: Understanding the Molecular Profile of 1-Bromopentadecane
Introduction: Understanding the Molecular Profile of 1-Bromopentadecane
An In-Depth Technical Guide to 1-Bromopentadecane: Properties, Hazards, and Advanced Applications
1-Bromopentadecane is a halogenated alkane characterized by a fifteen-carbon aliphatic chain with a terminal bromine atom.[1] This structure imparts a dual nature to the molecule: the long hydrocarbon tail renders it hydrophobic and soluble in organic solvents, while the bromine atom introduces a reactive site for various chemical transformations.[1] Primarily utilized in organic synthesis and chemical research, its long alkyl chain makes it a valuable building block for introducing lipophilic moieties into target molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, associated hazards, and practical applications for professionals in research and drug development.
Part 1: Core Physicochemical Properties
The physical and chemical characteristics of 1-bromopentadecane are fundamental to its handling, storage, and application in experimental design. The molecule is typically a colorless to pale yellow liquid or solid at room temperature, contingent on purity.[1][2]
| Property | Value | Source |
| CAS Number | 629-72-1 | [2][3] |
| Molecular Formula | C₁₅H₃₁Br | [1][3] |
| Molecular Weight | 291.31 g/mol | [3][4] |
| Melting Point | 17-19 °C (lit.) | [2][5] |
| Boiling Point | 159-160 °C at 5 mmHg (lit.) | [2] |
| Density | 1.005 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.461 (lit.) | [2][5] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| Vapor Pressure | <1 mmHg at 20 °C | [2] |
| Flash Point | 110 °C (230 °F) - closed cup | [2] |
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-bromopentadecane is anchored in the reactivity of the carbon-bromine bond. The bromine atom, being a good leaving group, makes the terminal carbon susceptible to nucleophilic substitution reactions . This is the cornerstone of its application, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
This reactivity allows researchers to append the 15-carbon pentadecyl group onto various molecular scaffolds, a common strategy for increasing lipophilicity, modifying surface activity, or building complex organic structures. For instance, 1-bromopentadecane has been employed as a key reagent in the total synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a bioactive compound isolated from the marine sponge Cribrochalina vasculum.[2]
Caption: General nucleophilic substitution pathway for 1-bromopentadecane.
Part 3: Hazard Identification and Safety Protocols
According to the Globally Harmonized System (GHS), 1-bromopentadecane is classified with several hazards that necessitate careful handling.[3] Understanding these risks is the first step in establishing a self-validating system of safety in the laboratory.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
| Aquatic Hazard (Long-term) | H412 | Harmful to aquatic life with long lasting effects.[3] |
The primary routes of exposure are through skin and eye contact, as well as inhalation of vapors. Symptoms of exposure can include redness, itching, and irritation of the skin and eyes, and coughing or tightness in the chest if inhaled.
Caption: Primary exposure routes and associated health effects.
Part 4: Safe Handling, Storage, and Emergency Procedures
A self-validating safety protocol ensures that risks are mitigated at every step of the chemical's lifecycle in the lab.
Handling and Personal Protective Equipment (PPE)
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Causality: Due to its irritant properties (H315, H319, H335), all handling must occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]
-
Protocol:
Storage
-
Causality: To ensure stability and prevent hazardous reactions, 1-bromopentadecane must be isolated from incompatible substances. It is a combustible liquid.[2]
-
Protocol:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep the container tightly sealed to prevent the release of vapors.
-
Store away from strong oxidizing agents, acids, and bases, as these are incompatible.[9]
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Accidental Release and Disposal
-
Causality: The compound is harmful to aquatic life, so environmental release must be prevented.[3] Its irritant nature requires proper PPE during cleanup.
-
Spill Protocol:
-
Evacuate non-essential personnel and ensure adequate ventilation.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect the absorbed material into a suitable, sealed container for chemical waste disposal.[9]
-
-
Disposal: Dispose of waste material and contaminated absorbents as hazardous chemical waste in accordance with local, regional, and national regulations.
Caption: A complete, self-validating workflow for handling 1-bromopentadecane.
Part 5: Experimental Protocol: A Self-Validating Nucleophilic Substitution
This protocol describes a general procedure for using 1-bromopentadecane in a substitution reaction, incorporating steps that ensure both reaction success and safety.
Objective: Synthesize Pentadecyl Phenyl Ether via Williamson Ether Synthesis.
Methodology:
-
Risk Assessment (Pre-Validation):
-
Review the SDS for 1-bromopentadecane, phenol (corrosive, toxic), and sodium hydride (flammable solid, water-reactive). This step is critical for anticipating hazards and establishing control measures.
-
-
Reagent Preparation and Reaction Setup:
-
Step 2.1: In a fume hood, add sodium hydride (1.1 equivalents) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Causality: Sodium hydride is highly reactive with moisture and air; an inert nitrogen atmosphere is essential to prevent quenching and potential fire.
-
-
Step 2.2: Add anhydrous tetrahydrofuran (THF) via cannula.
-
Causality: Anhydrous solvent is required to prevent reaction with the sodium hydride.
-
-
Step 2.3: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.0 equivalent) in anhydrous THF dropwise.
-
Causality: The deprotonation of phenol is exothermic. Slow, cooled addition controls the reaction rate and prevents dangerous temperature spikes. Hydrogen gas is evolved, which must be safely vented.
-
-
-
Nucleophilic Substitution:
-
Step 3.1: After the evolution of hydrogen gas ceases, slowly add 1-bromopentadecane (1.0 equivalent) to the flask via syringe.
-
Step 3.2: Remove the ice bath and allow the reaction to stir at room temperature, monitoring by Thin Layer Chromatography (TLC).
-
Causality: TLC is a self-validating check. It confirms the consumption of starting materials and the formation of the new, more nonpolar product spot, ensuring the reaction is proceeding as expected before moving to the workup phase.
-
-
-
Workup and Purification (Validation of Purity):
-
Step 4.1: Once the reaction is complete, cautiously quench the reaction by slowly adding water at 0 °C to destroy any remaining sodium hydride.
-
Causality: This is a hazardous step that must be done slowly and with cooling to manage the exothermic reaction and hydrogen evolution.
-
-
Step 4.2: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine.
-
Causality: The extraction isolates the hydrophobic product from the aqueous phase. The brine wash removes residual water.
-
-
Step 4.3: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Step 4.4: Purify the crude product via flash column chromatography on silica gel.
-
Causality: Chromatography is the final validation step, separating the desired product from unreacted starting materials and byproducts to yield a pure compound.
-
-
-
Characterization (Final Validation):
-
Confirm the structure and purity of the isolated Pentadecyl Phenyl Ether using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This provides definitive proof of a successful synthesis.
-
References
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1-Bromopentadecane | C15H31Br | CID 12394 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1-Bromooctadecane MSDS/SDS | Supplier & Distributor - Sysem Chem. (n.d.). Retrieved from Sysem Chem. [Link]
-
Chemical Properties of Pentadecane, 1-bromo- (CAS 629-72-1) - Cheméo. (n.d.). Retrieved from Cheméo. [Link]
-
1-bromopentadecane - Stenutz. (n.d.). Retrieved from Stenutz. [Link]
-
Material Safety Data Sheet - 1-Bromopentane, 98% - Cole-Parmer. (n.d.). Retrieved from Cole-Parmer. [Link]
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